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Introduction

Cy5-PEG3-TCO is a powerful molecular probe designed for advanced fluorescence imaging
applications, particularly in the field of super-resolution microscopy. This reagent combines the
excellent photophysical properties of the Cyanine5 (Cy5) fluorophore with the highly efficient
and bioorthogonal reactivity of trans-cyclooctene (TCO). The integrated polyethylene glycol
(PEG3) linker enhances solubility and minimizes steric hindrance, making it an ideal tool for
labeling biological molecules in living cells and for in vitro studies.

The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a
“click chemistry" reaction, with a tetrazine (Tz) moiety.[1] This reaction is exceptionally fast and
specific, proceeding rapidly under physiological conditions without the need for cytotoxic
catalysts.[1][2] This allows for the precise labeling of proteins, glycans, and other biomolecules
that have been metabolically, genetically, or chemically modified to contain a tetrazine group.
The far-red emission of Cy5 is advantageous for biological imaging due to reduced
autofluorescence from cellular components.[3]

Principle of TCO-Tetrazine Ligation

The labeling strategy using Cy5-PEG3-TCO is based on the highly efficient and specific
reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) derivative. This
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bioorthogonal reaction, known as the TCO-tetrazine ligation, is a type of inverse-electron-
demand Diels-Alder (iIEDDA) cycloaddition.[1]

The key features of this reaction are:

e High Reaction Kinetics: The reaction is extremely fast, with second-order rate constants
orders of magnitude higher than many other bioorthogonal reactions. This enables rapid
labeling even at low concentrations of reactants.

» Bioorthogonality: The TCO and tetrazine groups are abiotic and do not react with naturally
occurring functional groups in biological systems, ensuring high specificity of labeling.

« Irreversibility: The reaction involves a [4+2] cycloaddition followed by a retro-Diels-Alder
reaction that releases nitrogen gas, driving the reaction to completion and forming a stable
covalent bond.

This two-step labeling approach involves first introducing the tetrazine moiety into the biological
system of interest, for example, by genetically encoding an unnatural amino acid containing a
tetrazine group into a protein. Subsequently, the system is treated with Cy5-PEG3-TCO, which
specifically and covalently attaches the Cy5 fluorophore to the tetrazine-tagged molecule.

Applications in Super-Resolution Microscopy

The specificity, efficiency, and robust photophysics of Cy5 make the Cy5-PEG3-TCO probe
highly suitable for various super-resolution microscopy techniques, which overcome the
diffraction limit of light to visualize cellular structures at the nanoscale.

¢ Stochastic Optical Reconstruction Microscopy (ASTORM): dSTORM relies on the
photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Cy5 is
an excellent fluorophore for dASTORM due to its favorable blinking characteristics in the
presence of a thiol-containing imaging buffer. The precise localization of individual Cy5
molecules allows for the reconstruction of super-resolved images with a resolution of tens of
nanometers.

o Stimulated Emission Depletion (STED) Microscopy: In STED microscopy, a donut-shaped
depletion laser is used to silence the fluorescence of fluorophores at the periphery of the
excitation spot, effectively narrowing the point-spread function and increasing resolution. The
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photostability and brightness of Cy5 are beneficial for withstanding the high laser intensities

used in STED.

o Live-Cell Imaging: The bioorthogonal nature of the TCO-tetrazine ligation makes Cy5-PEG3-

TCO ideal for labeling and tracking molecules in living cells without disrupting cellular

processes.

Quantitative Data

ble 1: ion Kinetics of TCO-

Parameter

Value Reference

Reaction Type

Inverse-Electron-Demand
Diels-Alder (iEDDA)
Cycloaddition

Reactants

trans-cyclooctene (TCO) and

Tetrazine (Tz)

Second-Order Rate Constant

(k2)

800 - 30,000 M—1s—1
(dependent on tetrazine

substitution and TCO isomer)

Catalyst Requirement

None (catalyst-free)

Table 2: Photophysical Properties of Cy5 for Super-
Resolution Microscopy
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Parameter Value Reference
Excitation Maximum (A_ex) ~647 nm
Emission Maximum (A_em) ~670 nm

Quantum Yield (®_F)

0.21 (unconjugated)

Localization Precision

6-10 nm
(dSTORM)
Photons per ON-event

~770 - 1,800
(dSTORM)
Suitability for AISTORM Excellent

Experimental Protocols
Protocol 1: General Two-Step Labeling of Live Cells for
Super-Resolution Imaging

This protocol outlines a general workflow for labeling live cells using a tetrazine-modified
targeting molecule and Cy5-PEG3-TCO.

Materials:

Procedure:

Cy5-PEG3-TCO (stock solution in anhydrous DMSO).
Live-cell imaging medium (e.g., phenol red-free DMEM).

Phosphate-buffered saline (PBS).

Live cells cultured on glass-bottom dishes suitable for microscopy.

Tetrazine-functionalized targeting molecule (e.g., antibody, protein, or small molecule).

o Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
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Introduction of Tetrazine: Incubate the cells with the tetrazine-functionalized targeting
molecule in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM for an
antibody) for 30-60 minutes at 37°C. This allows the targeting molecule to bind to its cellular
target.

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium
to remove any unbound tetrazine-functionalized molecule.

Labeling with Cy5-PEG3-TCO: Prepare a working solution of Cy5-PEG3-TCO in imaging
medium at a final concentration of 1-5 pM. Add the staining solution to the cells and incubate
for 15-30 minutes at 37°C, protected from light.

Final Washing: Remove the labeling solution and wash the cells three times with PBS to
remove unbound Cy5-PEG3-TCO.

Imaging: The cells are now ready for super-resolution microscopy.
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Experimental Workflow: Live-Cell Labeling
1. Culture cells on
glass-bottom dish

2. Incubate with
Tetrazine-modified

targetlng molecule

3. Wash to remove
unbound Tetrazine
4. Incubate with
Cy5-PEG3-TCO

5. Wash to remove
unbound Cy5-PEG3-TCO

:
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Live-cell labeling workflow.

Protocol 2: dSTORM Imaging of Labeled Cells

This protocol provides a general procedure for performing dSTORM on cells labeled with Cy5-
PEG3-TCO.

Materials:
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o Labeled cells on a glass-bottom dish from Protocol 1.

o dSTORM imaging buffer:
o 100 mM MEA (B-mercaptoethylamine) in PBS.
o Oxygen scavenging system (e.g., glucose oxidase and catalase).
o Adjust pH to ~7.5.

o dSTORM-capable fluorescence microscope with appropriate laser lines (e.g., 647 nm for
excitation and 405 nm for reactivation) and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

Buffer Exchange: Carefully replace the PBS in the dish with the freshly prepared dSTORM
imaging buffer.

e Microscope Setup: Mount the dish on the dSTORM microscope.
o Locate Cells: Using low-intensity illumination, locate the labeled cells of interest.

 Induce Photoswitching: llluminate the sample with the 647 nm laser at a high power density
to induce the "off" state of the Cy5 molecules.

e Image Acquisition:

o Set the camera to acquire a stream of images (typically 10,000-40,000 frames) with a
short exposure time (e.g., 20-50 ms).

o Continuously illuminate with the 647 nm laser.

o Use a low-power 405 nm laser to periodically reactivate a sparse subset of Cy5 molecules
back to the "on" state in each frame.

o Data Analysis:
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o Process the acquired image stack with a localization software (e.g., ThunderSTORM,
rapidSTORM) to determine the precise coordinates of each detected single-molecule
event.

o Reconstruct the final super-resolved image from the list of localizations.

o Perform quantitative analysis, such as cluster analysis or density measurements, as
needed.

dSTORM Imaging Workflow
1. Prepare labeled cells in
dSTORM imaging buffer
2. Mount on dSTORM
microscope
3. Induce photoswitching
with high-power 647 nm laser

'

4. Acquire image stack with
continuous 647 nm and
pulsed 405 nm lasers

:

5. Localize single-molecule
events in each frame

l

6. Reconstruct super-resolved
image from localizations
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dSTORM imaging and reconstruction workflow.

Signaling Pathway and Logical Relationship
Diagrams

While Cy5-PEG3-TCO is a tool for visualizing existing biological structures and pathways
rather than being part of a signaling pathway itself, the following diagram illustrates the logical
relationship in its application for targeted labeling.

Logical Relationship for Targeted Labeling

GyS FIuorophore)

Attached via PEG3 Jinker

Biological Target
(e.g., Protein, Glycan)

Modification

Tetrazine Moiety (CyS—PEGS—TCO Probe)

iIEDDA Reaction 'Clicks' onto
Labeled Biological Target
Visualized by

Super-Resolution
Microscopy

Generates

(High—Resqution Image)

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b12367833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Targeted labeling logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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